Leptospermone

Description

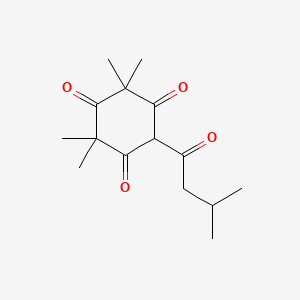

a beta-triketone phloroglucinol derivative and constituent of essential oil extracted from Leptospermum scoparium (manuka oil); structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWYMAHAWHBPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205258 | |

| Record name | Leptospermone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-75-9 | |

| Record name | Leptospermone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptospermone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptospermone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEPTOSPERMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F8XBE046L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allelopathic Origins of a Modern Herbicide: A Technical History of Leptospermone

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, characterization, and mechanism of action of the natural β-triketone, leptospermone.

This technical guide delves into the historical and scientific journey of this compound, from its initial discovery as a natural product to its pivotal role as the chemical blueprint for a significant class of modern synthetic herbicides. We will explore the key scientific milestones, detail the experimental methodologies that have been central to its study, and present the quantitative data that has defined our understanding of this important molecule.

A Serendipitous Discovery: From Allelopathy to a Molecular Template

The story of this compound begins not in a laboratory, but with a simple observation of nature's chemical warfare. In 1977, a biologist at the Western Research Centre of Stauffer Chemical Company observed that very few plants grew under the shade of the crimson bottlebrush plant, Callistemon citrinus.[1] This phenomenon, known as allelopathy, where one plant inhibits the growth of another through the release of chemical compounds, sparked an investigation into the soil beneath the bottlebrush.

Initial extractions of the soil and subsequent bioassays revealed a potent herbicidal agent.[1] This compound was identified as this compound, a β-triketone that had been first isolated in 1927 by A.R. Penfold and J.L. Simonsen from the essential oil of Leptospermum flavescens. While this compound itself was found to be a moderately effective herbicide, its real significance lay in its novel chemical structure, which served as the foundation for the development of a new class of synthetic herbicides.[1]

This compound is a naturally occurring β-triketone found in several members of the Myrtaceae family, most notably the Mānuka tree (Leptospermum scoparium) from New Zealand, from which it derives its name, and the Australian bottlebrush (Callistemon citrinus).[2]

Chemical and Physical Properties

This compound is characterized by a cyclohexanetrione ring with an isovaleroyl side chain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione | [2] |

| Molecular Formula | C₁₅H₂₂O₄ | [2] |

| Molecular Weight | 266.33 g/mol | [2] |

| Appearance | Pale yellow oil | [3] |

| CAS Number | 567-75-9 | [2] |

Key Experimental Protocols

Early Isolation and Synthesis

The initial isolation of this compound by Penfold and Simonsen in 1927 involved the steam distillation of the leaves and terminal branchlets of Leptospermum flavescens. The resulting essential oil was then subjected to fractional distillation to isolate the this compound-rich fraction.

Modern Extraction and Quantification: A Representative Protocol

Modern analysis of this compound from plant sources typically employs steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To extract and quantify this compound from the leaves of Leptospermum scoparium.

Materials:

-

Fresh or dried leaves of Leptospermum scoparium

-

Clevenger-type apparatus for hydrodistillation

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium (carrier gas)

-

A suitable capillary column (e.g., DB-5MS)

-

This compound standard for calibration

Procedure:

-

Sample Preparation: A known weight of air-dried and ground plant material is subjected to hydrodistillation using a Clevenger-type apparatus for a defined period (e.g., 3 hours).

-

Oil Collection and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

GC-MS Analysis:

-

The GC-MS is equipped with a suitable capillary column.

-

A temperature program is set to separate the components of the essential oil. For example, an initial temperature of 60°C held for 1 minute, followed by a ramp of 3°C/min to 250°C, held for 5 minutes.

-

The injector and detector temperatures are set appropriately (e.g., 240°C and 280°C, respectively).

-

A known amount of the essential oil is injected into the GC-MS.

-

-

Identification and Quantification:

-

This compound is identified by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification is achieved by creating a calibration curve with known concentrations of the this compound standard and comparing the peak area of the sample to the calibration curve.

-

Quantitative Data from Modern Analysis: The concentration of this compound in the essential oil of Leptospermum scoparium can vary significantly depending on the chemotype, geographical location, and season. Some high-triketone chemotypes, particularly from the East Cape of New Zealand, can have this compound concentrations exceeding 20% of the total essential oil.[5][6]

| Plant Source | Extraction Method | Analytical Method | This compound Concentration (% of essential oil) | Reference |

| Leptospermum scoparium (East Cape, NZ) | Steam Distillation | GC-MS | >20% | [5][6] |

| Callistemon citrinus | Hydrodistillation | GC-MS | Variable, often lower than high-triketone L. scoparium | [7][8] |

Mechanism of Action: Inhibition of HPPD

The herbicidal activity of this compound and its synthetic analogues stems from their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine.

In plants, the inhibition of HPPD leads to a buildup of its substrate, 4-hydroxyphenylpyruvate, and a depletion of the downstream product, homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic bleaching symptoms and ultimately, plant death.

Signaling Pathway of HPPD Inhibition

Experimental Workflow: From Plant to Pure Compound

The following diagram illustrates a typical modern workflow for the isolation and identification of this compound from a plant source.

Conclusion: A Natural Product's Enduring Legacy

The discovery of this compound is a testament to the power of observation in the natural world and the potential for natural products to inspire significant technological advancements. From its humble beginnings as an allelopathic compound in an Australian garden, this compound has provided the chemical scaffold for a major class of commercial herbicides. Its story underscores the importance of continued research into the vast chemical diversity of the plant kingdom, which holds the potential for the discovery of new drugs, agrochemicals, and other valuable bioactive compounds. The detailed study of its mechanism of action not only led to effective weed control solutions but also deepened our understanding of fundamental plant biochemical pathways. The journey of this compound serves as a compelling case study for professionals in drug development and agricultural science, illustrating a highly successful pipeline from natural product discovery to commercial application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Essential oil composition of Callistemon citrinus (Curtis) and its protective efficacy against Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Leptospermone in Myrtaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptospermone and its β-triketone analogues are secondary metabolites of significant interest, primarily found in species of the Myrtaceae family, such as Leptospermum scoparium (Mānuka) and Callistemon citrinus (Lemon Bottlebrush).[1] These compounds are notable for their potent herbicidal activity, which stems from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, presenting putative steps, relevant quantitative data on the bioactivity of these compounds, and detailed experimental protocols for their study. The information is intended to serve as a foundational resource for researchers in natural product synthesis, herbicide development, and plant biochemistry.

Proposed Biosynthesis Pathway of this compound

The complete biosynthesis pathway of this compound in Myrtaceae has not yet been fully elucidated and remains an active area of research.[1] However, based on the structure of this compound and related β-triketones, a putative pathway has been proposed, suggesting it is a polyketide-like compound.[1] This proposed pathway deviates from the terpenoid pathway common for many other secondary metabolites in Myrtaceae.[1]

The biosynthesis is thought to begin with precursors from primary metabolism. One proposed route involves the condensation of isobutyryl-CoA (derived from the amino acid valine) with three molecules of malonyl-CoA.[1] An alternative starting point could be the formation of phloroglucinol from malonyl-CoA, which then serves as an intermediate.[1] The involvement of a polyketide synthase (PKS) enzyme, possibly a valerophenone synthase (VPS)-like enzyme, is hypothesized to catalyze the key condensation and cyclization steps.[4]

Below is a diagram illustrating the proposed biosynthetic route to this compound and other related β-triketones found in Myrtaceae.

Quantitative Data: Bioactivity of β-Triketones

The primary mechanism of action for the herbicidal properties of this compound and its analogues is the inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][5] Quantitative data from various studies demonstrate the potent inhibitory effects of these natural compounds.

Table 1: HPPD Enzyme Inhibition by β-Triketones from Leptospermum scoparium

This table summarizes the half-maximal inhibitory concentrations (I₅₀) of various extracts and purified compounds from Mānuka against the HPPD enzyme.

| Compound/Extract | Apparent I₅₀ (µg/mL) | Source |

| Mānuka Oil (Crude) | 15.0 | [3] |

| Triketone-Rich Fraction | 4.02 | [3] |

| This compound | 3.14 | [3] |

| Grandiflorone | 0.22 | [3] |

| Flavesone | Not Active | [3] |

| Sulcotrione (Synthetic) | 0.25 (250 nM) | [3][6] |

Data from whole-plant bioassays showed a similar trend, with the triketone-rich fraction and purified this compound being approximately 10 times more active than the crude Mānuka oil.[3]

Table 2: Scabicidal Activity of β-Triketones from Leptospermum scoparium

This table presents the median lethal concentration (LC₅₀) and median lethal time (LT₅₀) of β-triketones against Sarcoptes scabiei mites, demonstrating their potential as therapeutic agents.

| Compound | Miticidal LC₅₀ (mM at 4h) | Miticidal LT₅₀ (h at 150 mM) | Ovicidal LC₅₀ (mM, Young Eggs) | Ovicidal LC₅₀ (mM, Mature Eggs) | Source |

| Flavesone | 61.7 | 1.4 | - | - | [7][8] |

| This compound | 58.6 | 1.3 | 33.6 | 75.9 | [7][8] |

| Isothis compound | 60.2 | 1.4 | - | - | [7][8] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Metabolite Extraction and Analysis

Objective: To extract, identify, and quantify this compound and its precursors from Myrtaceae plant tissue (e.g., leaves), where they are localized in oil glands.[4]

Protocol:

-

Tissue Homogenization: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: Suspend the powdered tissue in a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate). Perform sonication for 30 minutes to lyse the oil glands, followed by shaking for 24 hours at room temperature.[9]

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate in vacuo using a rotary evaporator.

-

Fractionation (Optional): For precursor identification, the crude extract can be fractionated using column chromatography on silica gel with a gradient of solvents of increasing polarity.

-

Analysis and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Profile the volatile and semi-volatile components of the extract. Use authentic standards for the identification and quantification of this compound, flavesone, and isothis compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR and ¹³C NMR for the structural elucidation of purified compounds and for quantification.[7][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile or thermally labile precursors and intermediates in the pathway.[9]

-

Gene Identification and Expression Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes (e.g., PKS) and to analyze their expression patterns in different tissues and under various conditions.

Protocol:

-

RNA Extraction: Extract total RNA from tissues known to produce this compound (e.g., young leaves). Use a protocol optimized for plants with high contents of secondary metabolites and polysaccharides.[11]

-

Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the extracted RNA to generate a transcriptome. This is a powerful tool for gene discovery without a reference genome.[12]

-

Candidate Gene Identification: Search the transcriptome data for sequences with homology to known polyketide synthases (PKS), chalcone synthases (CHS), and other related enzymes from other species.[4][12] The Leptospermum scoparium genome provides a direct resource for identifying these genes.[13]

-

Quantitative Real-Time PCR (qRT-PCR): Validate the expression of candidate genes. Design specific primers for the identified genes and measure their transcript levels in different tissues (leaves, stems, flowers) to correlate gene expression with β-triketone accumulation.

Heterologous Protein Expression and Enzyme Assays

Objective: To confirm the function of candidate biosynthetic enzymes by expressing them in a heterologous host and performing in vitro assays.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative PKS) from cDNA and clone it into an E. coli expression vector (e.g., pET series).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[11]

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the hypothesized substrates (e.g., isobutyryl-CoA and malonyl-CoA), and necessary cofactors in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

-

Stop the reaction by adding acid and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by GC-MS or LC-MS to determine if the expected intermediate or final product has been synthesized.[14]

-

For kinetic analysis, vary the substrate concentrations to determine Kₘ and Vₘₐₓ values.

-

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the discovery and characterization of a plant secondary metabolite pathway, such as that of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Triketones from Leptospermum scoparium (mānuka) oil show potential as scabicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [research-repository.griffith.edu.au]

- 9. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beta-triketones from myrtaceae: isothis compound from leptospermum scoparium and papuanone from corymbia dallachiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A whole genome assembly of Leptospermum scoparium (Myrtaceae) for mānuka research [agris.fao.org]

- 14. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Leptospermone as an HPPD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptospermone, a naturally occurring β-triketone found in plants of the Leptospermum genus, has garnered significant attention as a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the metabolic pathways of both plants and animals. In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, vital components for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the disruption of carotenoid biosynthesis, ultimately resulting in plant death. This mechanism forms the basis for the development of a class of synthetic herbicides. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an HPPD inhibitor, focusing on its biochemical interactions, kinetic properties, and the downstream physiological effects.

Core Mechanism of HPPD Inhibition by this compound

This compound functions as a competitive and reversible inhibitor of HPPD.[1] Its inhibitory activity is centered on its interaction with the enzyme's active site, which contains a crucial Fe(II) ion for catalysis. The core of this compound's mechanism of action lies in the ability of its β-triketone moiety to chelate the ferrous iron in the HPPD active site, thereby preventing the binding of the natural substrate, p-hydroxyphenylpyruvate (HPP).

Molecular Interaction with the HPPD Active Site

The catalytic domain of HPPD features a highly conserved active site. Computational and structural studies have elucidated that the 1,3-diketone functionality of this compound is essential for its inhibitory activity. This group interacts directly with the Fe(II) ion, forming a stable bidentate complex.[2] This interaction effectively blocks the substrate from accessing the catalytic iron, thus inhibiting the dioxygenase activity of the enzyme. Furthermore, the lipophilic side chain of this compound is thought to interact with a hydrophobic pocket near the active site, contributing to the overall binding affinity and potency of the inhibitor.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs against HPPD has been quantified using various in vitro assays. The most common metrics reported are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[1][3][4]

| Compound | Enzyme Source | IC50 | Ki | Reference |

| This compound | Arabidopsis thaliana HPPD | 3.14 µg/mL | Not Reported | [1] |

| This compound | Recombinant E. coli expressing plant HPPD | 20 µM | Not Reported | [5] |

| Grandiflorone | Arabidopsis thaliana HPPD | 0.22 µg/mL | Not Reported | [1] |

| Sulcotrione (synthetic) | Arabidopsis thaliana HPPD | 250 ± 21 nM | Not Reported | [6] |

| Mesotrione (synthetic) | Arabidopsis thaliana HPPD | Not Reported | Not Reported |

Experimental Protocols

HPPD Inhibition Assay (Oxygen Consumption Method)

This method measures the activity of HPPD by monitoring the consumption of oxygen during the conversion of HPP to homogentisate.

Materials:

-

Purified HPPD enzyme

-

p-hydroxyphenylpyruvate (HPP) substrate solution

-

This compound (or other inhibitor) solution at various concentrations

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)

-

Iron(II) solution (e.g., (NH4)2Fe(SO4)2)

-

Oxygen electrode or other oxygen sensing system

Protocol:

-

Prepare the reaction mixture in the assay buffer containing a known concentration of HPP and the iron(II) solution.

-

Add varying concentrations of the this compound solution to the reaction mixtures. A control with no inhibitor should be included.

-

Initiate the reaction by adding a specific amount of purified HPPD enzyme.

-

Immediately begin monitoring the rate of oxygen consumption using an oxygen electrode at a constant temperature (e.g., 30°C).

-

Record the initial rate of oxygen consumption for each inhibitor concentration.

-

Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value.[7]

HPPD Inhibition Assay (Spectrophotometric Method)

This assay is a high-throughput method that measures the remaining substrate (HPP) after the enzymatic reaction.

Materials:

-

Purified HPPD enzyme

-

HPP substrate solution

-

This compound (or other inhibitor) solution at various concentrations

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)

-

Iron(II) solution

-

Borate solution

-

Microplate reader

Protocol:

-

In a 96-well plate, add the iron(II) solution and the assay buffer to each well.

-

Add the this compound solution at various concentrations to the respective wells.

-

Add the purified HPPD enzyme to all wells except the blank.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the HPP substrate solution to all wells.

-

Incubate the plate for a specific time to allow the reaction to proceed.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add a borate solution to form a complex with the remaining HPP, which can be measured spectrophotometrically.

-

Read the absorbance at a specific wavelength to determine the amount of unreacted HPP.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[8]

Signaling Pathways and Logical Relationships

The inhibition of HPPD by this compound initiates a cascade of events within the plant, ultimately leading to its demise. The primary consequence is the depletion of plastoquinone and tocopherols.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. punnettsquare.org [punnettsquare.org]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 5. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Allelopathic Power of Leptospermone: A Technical Guide to its Properties in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptospermone, a naturally occurring β-triketone allelochemical, has garnered significant attention for its potent herbicidal properties. This technical guide provides an in-depth analysis of the allelopathic characteristics of this compound within the soil environment. It details its mechanism of action, impact on soil microbial communities, and its environmental fate. The guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes to facilitate further research and development in the fields of agriculture and pharmacology.

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a critical factor in plant-plant and plant-microbe interactions.[1] this compound is a prime example of an allelochemical with significant biological activity.[2] This β-triketone is a natural product that inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] This mode of action is the basis for its herbicidal effects, causing bleaching and ultimately death in susceptible plants.[2][4] Understanding the behavior of this compound in the soil is crucial for its potential application as a bioherbicide and for exploring its broader pharmacological applications.

Mechanism of Allelopathic Action

The primary molecular target of this compound in plants is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols, essential components for plant survival.[5][6]

-

Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway.[6]

-

Tocopherols (Vitamin E) are powerful antioxidants that protect the photosynthetic apparatus from oxidative damage.[5][6]

By inhibiting HPPD, this compound triggers a cascade of events within the plant:

-

Inhibition of Plastoquinone and Tocopherol Synthesis: The direct inhibition of HPPD halts the production of its product, homogentisate, which is the precursor for both plastoquinone and tocopherols.[7]

-

Disruption of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor inhibits phytoene desaturase, leading to a blockage in the carotenoid biosynthesis pathway.[6]

-

Chlorophyll Degradation (Bleaching): Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching or whitening of the plant tissues.[7]

-

Oxidative Stress: The depletion of tocopherols and the breakdown of the photosynthetic machinery lead to the accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components.[8]

-

Growth Inhibition and Plant Death: The combination of these factors leads to a dramatic reduction in plant growth and ultimately, death.[2]

Signaling Pathway of this compound's Herbicidal Action

Quantitative Data on this compound's Allelopathic Properties

The efficacy of this compound as an allelochemical is dependent on its concentration, the target species, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound on HPPD

| Target Organism/Enzyme Source | IC50 (µg/mL) | Reference |

| Arabidopsis thaliana HPPD | 3.14 | [3] |

| Manuka Oil (crude) | 15.0 | [3] |

| Triketone-rich fraction | 4.02 | [3] |

| Grandiflorone (another β-triketone) | 0.22 | [3] |

Table 2: Environmental Fate and Soil Interaction of this compound

| Parameter | Value | Soil Type/Conditions | Reference |

| Half-life (DT50) | |||

| < 10 days | Arable Soil (P) | [9] | |

| ~9 days | Arable Soil (SJF) | [10][11] | |

| Adsorption Coefficient (Koc) | |||

| 144 mL/g | Arable Soil (P) | [10][11] | |

| 137 mL/g | Arable Soil (SJF) | [10][11] | |

| Freundlich Adsorption Coefficient (Kfa) | |||

| ~1.2 | Arable Soils (P and SJF) | [9] |

Effects on Soil Microbial Communities

This compound, when introduced into the soil, can have a significant, though often transient, impact on the resident microbial communities.

-

Bacterial Communities: Studies have shown that this compound can alter the structure of soil bacterial communities.[9][12] For instance, an increase in the abundance of β-Proteobacteria and γ-Proteobacteria has been observed in this compound-treated soils, while the relative abundance of Acidobacteria has been shown to decrease.[9] The resilience of the bacterial community appears to be linked to the dissipation of this compound in the soil.[9][12]

-

Fungal Communities: The fungal community in soil is also sensitive to the presence of this compound.[10][13] Significant changes in the diversity and structure of fungal communities have been reported, with some soils showing a recovery of the fungal community after the complete dissipation of the bioherbicide, while in others, the changes persisted.[10][11]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the allelopathic properties of this compound in soil.

Soil Microcosm Study

This protocol is designed to assess the fate of this compound and its impact on microbial communities in a controlled laboratory setting.

Materials:

-

Sieved and characterized arable soil

-

This compound standard

-

Sterile water

-

Microcosm containers (e.g., glass jars with breathable lids)

-

Incubator

Procedure:

-

Soil Preparation: Air-dry and sieve the soil (e.g., through a 2 mm mesh). Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

-

Microcosm Setup: Weigh a standardized amount of soil (e.g., 100 g) into each microcosm container.

-

This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired final concentration (e.g., 5 µg/g of soil). A control group with only the solvent should be included. Allow the solvent to evaporate completely.

-

Moisture Adjustment: Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) with sterile water.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 45 days).

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 15, 30, and 45 days), destructively sample triplicate microcosms for each treatment.

-

Analysis: Sub-sample the soil for this compound extraction and quantification, and for microbial community analysis.

This compound Extraction and Quantification from Soil

This protocol details the extraction of this compound from soil samples and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Ethyl acetate

-

Methanol

-

Formic acid

-

HPLC system with a C18 column and UV detector

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Extraction: To a known weight of soil (e.g., 10 g), add a defined volume of extraction solvent (e.g., 20 mL of ethyl acetate). Shake vigorously for a set time (e.g., 1 hour).

-

Centrifugation: Centrifuge the samples to pellet the soil particles.

-

Solvent Collection: Carefully collect the supernatant. Repeat the extraction process on the soil pellet with fresh solvent.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

-

Reconstitution: Re-dissolve the dried extract in a small, known volume of methanol (e.g., 1 mL).

-

HPLC Analysis: Inject a filtered aliquot of the reconstituted extract into the HPLC system. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) and detect this compound at its maximum absorbance wavelength (e.g., 280 nm).

-

Quantification: Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with known concentrations of a this compound standard.

HPPD Inhibition Assay

This bioassay is used to determine the inhibitory activity of this compound on the HPPD enzyme.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana expressed in E. coli)

-

p-Hydroxyphenylpyruvate (HPPA) substrate solution

-

Assay buffer (e.g., Tris-HCl with ascorbic acid and FeSO4)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the assay buffer and the HPPD enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a control with only the solvent.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

-

Absorbance Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The product of the HPPD reaction, homogentisate, can be enzymatically converted to a colored compound for detection.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Studying this compound in Soil

Conclusion

This compound exhibits potent allelopathic properties in the soil, primarily through the inhibition of the HPPD enzyme in susceptible plants. Its environmental fate is characterized by relatively rapid degradation, driven by both biotic and abiotic factors. While it can cause transient shifts in soil microbial communities, the ecosystem tends to show resilience following its dissipation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the potential of this compound as a bioherbicide and to explore its broader applications. Future research should focus on optimizing its formulation for targeted delivery, understanding its long-term ecological impacts, and exploring the diversity of its derivatives for novel drug development.

References

- 1. Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]

- 12. Ecotoxicological Impact of the Bioherbicide this compound on the Microbial Community of Two Arable Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Leptospermone for Cellular and Systemic Uptake

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the physicochemical characteristics of leptospermone, a natural β-triketone, and their influence on its absorption and transport across biological barriers. The guide synthesizes key data, outlines experimental methodologies for uptake analysis, and visualizes the underlying biological and experimental processes.

Introduction

This compound is a naturally occurring phytotoxin known for its herbicidal activity, which stems from the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] For any compound to exert its biological effect, it must first be absorbed from the environment and transported to its molecular target site. The efficiency of this uptake and translocation is fundamentally governed by its physicochemical properties.[1][2] Understanding these properties is crucial for applications in agrochemistry and potentially for drug development, where membrane transport is a critical determinant of efficacy. This guide explores the key parameters of this compound that facilitate its biological uptake.

Physicochemical Properties of this compound

The uptake of a molecule across biological membranes is influenced by a combination of factors including its size, lipophilicity, charge, and solubility.[3][4] The properties of this compound are consistent with a compound that can readily cross biological membranes.[1][2] A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | [5][6] |

| Molecular Weight | 266.33 g/mol | [6][7] |

| logP (o/w) | 1.885 (estimated) | [5] |

| Water Solubility | 0.7124 mg/L @ 25 °C (estimated) | [5] |

| pKa | Experimentally measured, value consistent with a weakly acidic group | [1][2] |

| Hydrogen Bond Donors | Data not available | |

| Hydrogen Bond Acceptors | Data not available | |

| Rotatable Bonds | Data not available |

Note: While some properties like pKa, hydrogen bond donors/acceptors, and rotatable bonds have been identified as important for this compound's uptake, specific quantitative values were not available in the cited literature.[1][2]

Uptake and Translocation Mechanisms

In plant systems, the physicochemical profile of this compound facilitates its efficient uptake by the roots and subsequent translocation to the foliage.[1][2]

Root Uptake and Acropetal Movement: this compound is readily absorbed from the soil by the roots.[1][2] Its translocation is largely driven by the transpiration stream, an upward movement of water from the roots to the leaves. This process is known as acropetal movement.[1] Studies using radiolabeled this compound have shown that approximately 50% of the compound absorbed by the roots is translocated to the foliage, indicating rapid movement.[1][2]

Role of Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. There is a strong correlation between the logP of root-absorbed pesticides and their concentration in the transpiration stream.[2] Compounds with a logP value between 2 and 3, like this compound, exhibit optimal translocation.[2] Molecules with lower logP values struggle to cross the lipid-rich Casparian strip and cell membranes, while those with higher logP values tend to become trapped within the lipid components of cells.[2] The logP of this compound is therefore ideal for enabling its movement from the roots into the plant's vascular system.[2]

Poor Phloem Mobility: In contrast to its efficient root uptake, this compound demonstrates very little movement away from the point of application on foliage.[1][2] This indicates poor phloem mobility, meaning it is not effectively transported from the leaves to other parts of the plant, such as the meristems.[2]

Experimental Protocols for Uptake Studies

The investigation of this compound's uptake and translocation has been effectively carried out using radiolabeling techniques. This approach allows for precise quantification of the compound within different plant tissues.

Protocol: Root Uptake and Translocation of [¹⁴C]-Leptospermone

This protocol is adapted from methodologies used to study the in planta mechanism of action of this compound.[2]

1. Synthesis of Radiolabeled Compound:

-

[¹⁴C]-leptospermone is synthesized with a known specific activity (e.g., 34.12 mCi/mmol).[2]

2. Plant Cultivation:

-

Grow test plants, such as large crabgrass (Digitaria sanguinalis), under controlled laboratory conditions to a suitable size.

3. Preparation of Incubation Medium:

-

Prepare a hydroponic or similar aqueous solution.

-

Add a known concentration of [¹⁴C]-leptospermone to the medium.

4. Root Exposure:

-

Carefully place the roots of the test plants into the incubation medium containing [¹⁴C]-leptospermone.

-

Maintain the plants under conditions that encourage transpiration (e.g., light and air flow) for a defined period, typically 24 hours.[2] Ensure the medium level is maintained.

5. Harvesting and Washing:

-

After the incubation period, remove the plants from the medium.

-

Wash the roots vigorously three separate times in a large excess of water to remove any non-absorbed compound from the root surface.[2]

6. Sample Processing:

-

Separate the plant into different tissues (e.g., roots, shoots, foliage).

-

Dry the tissue samples in an oven (e.g., 65°C for 48 hours) and record the dry weight.[2]

7. Quantification:

-

Oxidize the dried plant samples.

-

Quantify the amount of ¹⁴C in each tissue type using liquid scintillation counting.

-

Calculate the percentage of absorbed this compound that was translocated to different parts of the plant.

8. Data Analysis:

-

Determine the total uptake by the roots (e.g., ~3.0% of the total [¹⁴C]-leptospermone in the medium was absorbed in one study).[2]

-

Calculate the distribution of the radiolabel within the plant to assess translocation efficiency.

Conclusion

The physicochemical properties of this compound, particularly its molecular weight and logP value, are highly conducive to its uptake and translocation within plant systems via root absorption. Its profile allows for efficient passage across cellular membranes and rapid movement through the xylem, driven by the transpiration stream. However, these same properties result in poor phloem mobility, limiting its translocation from foliar applications. The experimental protocols outlined, centered on radiolabeling, provide a robust framework for quantifying these biological transport phenomena. For researchers in drug development, the principles governing this compound's transport offer valuable insights into how small molecules with similar physicochemical characteristics may behave when crossing biological barriers.

References

- 1. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical properties determine nanomaterial cellular uptake, transport and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport of Drugs Through Biological Barriers—An Asset or Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 567-75-9 [thegoodscentscompany.com]

- 6. This compound | C15H22O4 | CID 3083632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isothis compound | C15H22O4 | CID 59518515 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Insecticidal Potential of Leptospermone Against Aedes aegypti: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aedes aegypti, the primary vector for dengue, Zika, chikungunya, and yellow fever, poses a significant global health threat. The escalating issue of insecticide resistance necessitates the exploration of novel mosquitocidal compounds with unique modes of action. Leptospermone, a naturally occurring β-triketone derived from the manuka plant (Leptospermum scoparium), has emerged as a promising candidate. This technical guide provides an in-depth analysis of the insecticidal potential of this compound against Ae. aegypti, focusing on its toxicological effects, mechanism of action, and experimental validation. Current research indicates that this compound exhibits potent adulticidal and larvicidal activities through the novel mechanism of carbonic anhydrase inhibition, presenting a valuable avenue for the development of new and effective vector control strategies.

Toxicological Profile of this compound Against Aedes aegypti

This compound has demonstrated significant toxicity to both adult and larval stages of Aedes aegypti. Its efficacy has been evaluated through various bioassays, with key quantitative data summarized below.

Table 1: Adulticidal Activity of this compound against Aedes aegypti

| Bioassay Type | Strain | LD50 (ng/mg mosquito) | 95% Confidence Interval | Reference |

| Topical Application | Rockefeller | 158.4 (blood-fed) | 124.3 - 204.3 | [1] |

| Topical Application | Not Specified | 150 | Not Specified | [2] |

| Tarsal Contact | Not Specified | 357 ng/cm² | Not Specified | [2] |

Table 2: Larvicidal Activity of this compound and Related Compounds against Aedes aegypti

| Compound | Strain | LC50 (ppm) | Exposure Time (hours) | Reference |

| Leptospermum scoparium essential oil (11.86% this compound) | Not Specified | 47.97 | Not Specified | [3][4] |

| L. scoparium Fraction 2 (56.6% this compound) | Not Specified | 12.24 | Not Specified | [3][4] |

| Dichlorphenamide (CA inhibitor) | Not Specified | Not specified, but most potent of 5 tested | 24 | [1][3] |

| Methazolamide (CA inhibitor) | Not Specified | 75 | Not Specified | [1] |

| Acetazolamide (CA inhibitor) | Not Specified | 70 | Not Specified | [1] |

Note: Direct LC50 values for pure this compound on Ae. aegypti larvae were not found in the reviewed literature. The data for L. scoparium oil and its fractions provide an indication of its larvicidal potential.

Ovicidal Activity

Currently, there is a lack of specific quantitative data on the ovicidal activity of this compound against Aedes aegypti. Further research is required to evaluate its efficacy in preventing egg hatching.

Mechanism of Action: A Novel Target in Mosquitoes

The primary mode of action of this compound in insects is the inhibition of carbonic anhydrase (CA), a departure from its herbicidal activity which involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental for maintaining pH homeostasis and facilitating ion transport, particularly in the mosquito midgut.[4][5] this compound has been shown to inhibit Ae. aegypti CA with an IC50 of 2.8 µM.[1] This inhibition disrupts the delicate pH balance within the mosquito's midgut, which is essential for digestive processes and overall physiological function.[2] Studies have demonstrated that this compound significantly reduces the midgut pH in Ae. aegypti.[2]

Interestingly, this compound shows a high degree of selectivity, exhibiting potent inhibition of mosquito CA while having minimal effect on mammalian CAs.[2] This selectivity is a highly desirable trait for the development of safe and targeted insecticides.

The following diagram illustrates the proposed mechanism of action:

Effects on Detoxification Enzymes

The direct impact of this compound on the primary detoxification enzyme families in Aedes aegypti (Cytochrome P450s, Glutathione S-Transferases, and Esterases) has not been extensively studied. However, research on other carbonic anhydrase inhibitors has shown potential interactions with these detoxification pathways. For instance, some CA inhibitors have been observed to inhibit certain cytochrome P450 enzymes. This suggests that beyond its primary mode of action, this compound could potentially influence the mosquito's ability to metabolize xenobiotics, which warrants further investigation. Understanding these interactions is crucial, as it could impact the development of resistance and the efficacy of this compound in field populations.

Experimental Protocols

The following sections detail the methodologies employed in the toxicological evaluation of this compound against Aedes aegypti.

Adult Topical Application Bioassay

This method is utilized to determine the dose-response of adult mosquitoes to a topically applied insecticide.

Larval Bioassay

This protocol is used to assess the larvicidal efficacy of a compound.

Carbonic Anhydrase Inhibition Assay

This in vitro assay measures the inhibitory potential of a compound against carbonic anhydrase.

Future Directions and Conclusion

This compound presents a compelling case as a lead compound for the development of a new class of mosquitocides. Its novel mode of action, targeting carbonic anhydrase, offers a potential solution to combat insecticide resistance that has developed against conventional neurotoxic insecticides.

Key areas for future research include:

-

Ovicidal and Pupicidal Activity: A thorough evaluation of this compound's impact on all mosquito life stages is necessary for a complete understanding of its potential in integrated vector management programs.

-

Detoxification Enzyme Interactions: Investigating the effects of this compound on the detoxification enzyme profiles of Ae. aegypti will provide insights into potential resistance mechanisms.

-

Field Efficacy: Translating laboratory findings to field or semi-field conditions is a critical step in validating its practical utility.

-

Formulation Development: Optimizing formulations to enhance stability, residual activity, and delivery to target sites will be crucial for commercialization.

References

- 1. Toxicity and Physiological Actions of Carbonic Anhydrase Inhibitors to Aedes aegypti and Drosophila melanogaster [mdpi.com]

- 2. Mode of toxicity of the β-triketone this compound to Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity and Physiological Actions of Carbonic Anhydrase Inhibitors to Aedes aegypti and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase in the adult mosquito midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase in the midgut of larval Aedes aegypti: cloning, localization and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antimicrobial Activity of Leptospermone Against Foodborne Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of leptospermone, a naturally occurring β-triketone, against a panel of significant foodborne bacteria. The document summarizes key quantitative data, details the experimental methodologies for assessing antimicrobial efficacy, and illustrates the experimental workflow.

Quantitative Antimicrobial Activity of this compound

This compound has demonstrated notable inhibitory activity against several Gram-positive and Gram-negative foodborne pathogens. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A key study by Jeong et al. (2018) systematically evaluated the antimicrobial effects of this compound isolated from Leptospermum scoparium seeds against six major foodborne bacteria. The results indicated that this compound exhibits potent antimicrobial activity, with MIC values ranging from 23.6 to 69.7 μg/mL.[1][2] The study also highlighted the structure-activity relationship, noting that the cyclic triketone structure of this compound is crucial for its antimicrobial efficacy.[2]

The quantitative data from this study, comparing this compound to some of its derivatives and the antibiotic tetracycline, are summarized in the table below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives Against Foodborne Bacteria

| Compound | Listeria monocytogenes | Staphylococcus aureus | Staphylococcus intermedius | Salmonella typhimurium | Shigella flexneri | Shigella sonnei |

| This compound | 23.63 | 45.25 | 48.5 | 69.7 | 55.4 | 58.6 |

| 1,2,3-Cyclohexanetrione-1,3-dioxime | 43.9 | 65.8 | 68.2 | 88.5 | 74.3 | 77.1 |

| 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione | 48.1 | 55.4 | 59.3 | 75.8 | 68.2 | 70.5 |

| Tetracycline (Positive Control) | 5.85 | 8.75 | 9.2 | 25.4 | 15.6 | 18.3 |

| Data are presented as μg/mL. Source: Jeong et al., 2018.[1][2] |

Experimental Protocols

The following sections detail the standard methodologies employed for the evaluation of the antimicrobial activity of this compound.

Agar Diffusion Method (Qualitative Screening)

The agar diffusion method is a preliminary test to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a disk or well through the agar, resulting in a zone of growth inhibition.[3][4][5]

2.1.1 Bacterial Strain Preparation:

-

Bacterial strains (Listeria monocytogenes, Salmonella typhimurium, Shigella flexneri, Shigella sonnei, Staphylococcus intermedius, and Staphylococcus aureus) are cultured in appropriate broth (e.g., Nutrient Broth or Tryptic Soy Broth) at 37°C for 24 hours.

-

The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.0 × 10⁸ CFU/mL.

2.1.2 Plate Inoculation and Sample Application:

-

A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

Sterile paper discs (8 mm in diameter) are impregnated with known concentrations of this compound (e.g., ranging from 0.125 to 2.0 mg/disc).

-

The impregnated discs are placed on the surface of the inoculated MHA plates.

-

A negative control (solvent-only disc) and a positive control (disc with a standard antibiotic) are included.

2.1.3 Incubation and Interpretation:

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Broth Microdilution Method (Quantitative MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

2.2.1 Preparation of Reagents and Inoculum:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Bacterial strains are cultured and standardized to a 0.5 McFarland turbidity as described for the agar diffusion method. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

2.2.2 Assay Procedure:

-

Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).

-

The plate is incubated at 37°C for 24 hours.

2.2.3 MIC Determination:

-

Following incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial viability.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial activity of this compound, from the initial preparation of bacterial cultures to the final determination of the Minimum Inhibitory Concentration (MIC).

Concluding Remarks

This compound demonstrates significant antimicrobial activity against a range of important foodborne bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential natural antimicrobial agent for food preservation or as a lead compound in drug discovery. Future studies should focus on elucidating the precise molecular mechanism of action and conducting in vivo efficacy and safety evaluations.

References

- 1. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure-activity relationships of its derivatives against foodborne bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activities of this compound isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 4. akjournals.com [akjournals.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

The Role of Leptospermone as a Natural Herbicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptospermone, a naturally occurring β-triketone compound, has garnered significant attention in the agrochemical industry for its potent herbicidal properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its biosynthetic origins, and its practical applications in weed management. Drawing from extensive scientific literature, this document outlines the key signaling pathways affected by this compound, details experimental protocols for its evaluation, and presents quantitative efficacy data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel herbicidal agents.

Introduction: The Allelopathic Origins of a Potent Herbicide

This compound is a natural allelochemical produced by plants of the Myrtaceae family, notably the Australian bottlebrush (Callistemon citrinus) and the Mānuka tree (Leptospermum scoparium)[1]. Its discovery as a potent phytotoxin paved the way for the development of a successful class of synthetic herbicides. The commercial herbicide, mesotrione, is a synthetic analogue of this compound, highlighting the importance of natural product scaffolds in modern herbicide design[2]. This compound exerts its herbicidal effect through the inhibition of a key plant enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to a cascade of physiological disruptions and ultimately, plant death. This guide will delve into the intricate details of this process.

Mechanism of Action: Inhibition of HPPD and its Consequences

The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD plays a crucial role in the biosynthesis of plastoquinone and tocopherols (Vitamin E) by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate[3].

The HPPD Inhibition Signaling Pathway

This compound acts as a competitive inhibitor of HPPD. By blocking this enzyme, it disrupts two critical downstream pathways:

-

Plastoquinone Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component in the carotenoid biosynthesis pathway.

-

Carotenoid Biosynthesis: Carotenoids are vital pigments that protect chlorophyll from photo-oxidation.

The inhibition of HPPD by this compound initiates a signaling cascade that leads to the characteristic bleaching symptoms observed in susceptible plants. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a loss of photosynthetic capability and eventual cell death.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to originate from the phloroglucinol pathway. The core structure is derived from the condensation of three molecules of malonyl-CoA.

Quantitative Data on Herbicidal Activity

The efficacy of this compound and its derivatives has been quantified through various bioassays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro HPPD Inhibition by this compound and Related Compounds

| Compound | Target Organism | IC50 (µg/mL) | Reference |

| Manuka Oil | Plant | 15.0 | [4] |

| Triketone-rich fraction | Plant | 4.02 | [4] |

| This compound | Plant | 3.14 | [4] |

| Grandiflorone | Plant | 0.22 | [4] |

Table 2: Herbicidal Efficacy of this compound in Whole-Plant Bioassays

| Application Type | Target Weed | Application Rate | Efficacy | Reference |

| Pre-emergence | Broadleaf and grass weeds | 3 L/ha | Control | [5][6][7][8] |

| Post-emergence | Broadleaf and grass weeds | 3 L/ha | Control | [5][6][7][8] |

Table 3: Physicochemical and Translocation Properties of this compound

| Property | Value | Significance | Reference |

| Root Absorption | High | Readily taken up from the soil. | [2][9][10][11] |

| Acropetal Translocation (Root to Shoot) | ~50% of absorbed amount | Rapid movement to foliage where it exerts its effect. | [2][9][10][11] |

| Phloem Mobility (Foliar Application) | Poor | Limited translocation from the point of application on leaves. | [2][9][10][11] |

| Soil Dissipation (DT50) | 4-9 days (soil dependent) | Moderate persistence in the soil. | [5][6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicidal activity. The following sections outline generalized protocols for key experiments.

HPPD Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of HPPD in the presence of inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HPPD.

Principle: The assay measures the rate of conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate by HPPD. The decrease in enzyme activity in the presence of an inhibitor is quantified.

Materials:

-

Plant tissue rich in HPPD (e.g., young leaves)

-

Extraction buffer (e.g., phosphate buffer with protease inhibitors)

-

p-Hydroxyphenylpyruvate (HPP) substrate solution

-

Ascorbate solution

-

Spectrophotometer

-

This compound stock solution and serial dilutions

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Assay Reaction:

-

In a microplate or cuvette, combine the enzyme extract, ascorbate solution, and varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the HPP substrate.

-

-

Measurement:

-

Monitor the change in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the formation of homogentisate.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Whole-Plant Herbicidal Bioassay

This bioassay evaluates the herbicidal efficacy of this compound on whole plants under controlled conditions.

Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound.

Principle: Weed species are grown in a controlled environment and treated with this compound at different growth stages. The herbicidal effect is evaluated based on visual symptoms and biomass reduction.

Materials:

-

Seeds of target weed species

-

Pots or trays with a suitable soil mix

-

Growth chamber or greenhouse with controlled light, temperature, and humidity

-

This compound formulation (e.g., emulsifiable concentrate)

-

Spray chamber for uniform application

Procedure for Pre-emergence Assay:

-

Fill pots with soil and sow the seeds of the target weed species at a uniform depth.

-

Apply the this compound formulation to the soil surface at various rates.

-

Include an untreated control group.

-

Place the pots in a growth chamber and water as needed.

-

After a specified period (e.g., 14-21 days), assess the germination rate, visual injury (e.g., bleaching, stunting), and shoot dry weight.

Procedure for Post-emergence Assay:

-

Sow weed seeds and allow them to grow to a specific stage (e.g., 2-4 true leaves).

-

Apply the this compound formulation as a foliar spray at various rates.

-

Include an untreated control group.

-

Return the plants to the growth chamber.

-

After a specified period (e.g., 7-14 days), assess visual injury and harvest the above-ground biomass to determine the fresh and dry weights.

Experimental Workflow for Natural Herbicide Discovery

The discovery and development of natural herbicides like this compound follow a structured workflow.

Conclusion and Future Perspectives

This compound serves as a compelling example of how natural products can inspire the development of effective and commercially successful agrochemicals. Its specific mode of action, targeting the HPPD enzyme, offers a valuable tool for weed management, particularly in the context of evolving herbicide resistance to other modes of action. Further research into the biosynthesis of this compound and the identification of other novel β-triketones from natural sources could lead to the discovery of new herbicidal compounds with improved efficacy and environmental profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to advance the field of natural product-based herbicide discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In planta mechanism of action of this compound: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]

- 8. Impact of this compound, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cambridge.org [cambridge.org]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

Leptospermone: A Natural Blueprint for a New Generation of Synthetic Herbicides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The natural world has long been a source of inspiration for the development of novel pharmaceuticals and agrochemicals. One compelling example of this is the journey of leptospermone, a naturally occurring β-triketone, from a plant allelochemical to the structural template for a commercially successful class of synthetic herbicides. This technical guide provides a comprehensive overview of this compound's mode of action and details its pivotal role in the creation of 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides.

Introduction: The Allelopathic Origins of a Herbicide Scaffold

This compound is a natural product found in the essential oils of plants from the Myrtaceae family, such as the Manuka tree (Leptospermum scoparium) and the Bottlebrush plant (Callistemon citrinus).[1] Its herbicidal properties were first noted through observations of suppressed plant growth in the vicinity of these plants, a phenomenon known as allelopathy.[2] This natural herbicidal activity, characterized by a distinct bleaching of plant tissues, prompted further investigation into its mechanism of action and potential as a lead compound for new herbicide development.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary molecular target of this compound and its synthetic derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the metabolic pathway of the amino acid tyrosine. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E).

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the biosynthesis of carotenoids. Carotenoids are pigments that play a vital role in protecting chlorophyll from photo-oxidative damage. By inhibiting HPPD, this compound and its analogs disrupt the production of plastoquinone, leading to a downstream inhibition of carotenoid biosynthesis.[1] The absence of protective carotenoids results in the rapid degradation of chlorophyll under light, causing the characteristic bleaching symptoms and ultimately leading to plant death.

dot

Caption: Signaling pathway of HPPD inhibition by this compound and synthetic triketones.

This compound as a Blueprint for Synthetic Herbicides

The discovery of this compound's mode of action provided a valuable pharmacophore for the rational design of synthetic herbicides. While effective, natural this compound has limitations for commercial agricultural use, including metabolic instability and lower potency compared to synthetic analogs.[4]

Chemical synthesis efforts focused on modifying the this compound structure to enhance its herbicidal efficacy, selectivity, and environmental stability. This led to the development of the triketone class of herbicides, which are now widely used in modern agriculture. A prominent example is mesotrione, a selective pre- and post-emergence herbicide used to control broadleaf weeds in corn.[5]